2-(Trimethylsilyl)ethanol

Catalog No.
S593808
CAS No.
2916-68-9
M.F
C5H14OSi
M. Wt
118.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethanol

CAS Number

2916-68-9

Product Name

2-(Trimethylsilyl)ethanol

IUPAC Name

2-trimethylsilylethanol

Molecular Formula

C5H14OSi

Molecular Weight

118.25 g/mol

InChI

InChI=1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3

InChI Key

ZNGINKJHQQQORD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCO

Synonyms

(2-Hydroxyethyl)trimethylsilane; 2-(Trimethylsilanyl)ethanol; 2-(Trimethylsilyl)ethyl Alcohol; NSC 96784; β-(Trimethylsilyl)ethanol

Canonical SMILES

C[Si](C)(C)CCO

The exact mass of the compound 2-(Trimethylsilyl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96784. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Trimethylsilyl)ethanol (TMSE) is a specialized organosilicon alcohol primarily procured as a precursor for orthogonally cleavable protecting groups, such as 2-(trimethylsilyl)ethyl (TMSE) esters for carboxylic acids and 2-(trimethylsilyl)ethoxycarbonyl (Teoc) groups for amines. Unlike standard aliphatic alcohols, the bulky trimethylsilyl moiety imparts high lipophilicity to the protected intermediates, enhancing their solubility in organic solvents during multi-step syntheses. Its most critical procurement value lies in its unique deprotection mechanism: TMSE-derived groups undergo rapid β-fragmentation in the presence of fluoride ions under exceptionally mild conditions, making it an indispensable reagent in the synthesis of complex peptides, oligonucleotides, and macrocycles where traditional acidic or basic deprotection would cause substrate degradation .

Substituting 2-(trimethylsilyl)ethanol with common alcohols like ethanol, tert-butanol, or benzyl alcohol results in esters or carbamates that require harsh deprotection conditions—such as strong bases (saponification), strong acids (e.g., trifluoroacetic acid), or catalytic hydrogenation. In advanced synthetic workflows, such as the assembly of highly functionalized glycopeptides or macrolides, these conditions frequently trigger unwanted side reactions including racemization, alkene isomerization, or the premature cleavage of other sensitive protecting groups. TMSE cannot be generically substituted because its silicon-carbon bond provides a unique, fluoride-triggered cleavage pathway that is entirely orthogonal to standard acid- and base-labile protecting groups, ensuring that target molecules remain completely intact during selective deprotection sequences [1].

Orthogonal Cleavage Chemoselectivity vs. Standard Esters

TMSE-derived esters demonstrate complete orthogonality when compared to standard ester protecting groups. When treated with 0.75 equivalents of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran at 50 °C, TMSE β-keto esters undergo quantitative cleavage and decarboxylation. Under the exact same conditions, comparator esters derived from tert-butyl alcohol, methanol, and benzyl alcohol remain 100% intact [1]. This strict chemoselectivity allows chemists to selectively deprotect specific sites on a complex molecule without degrading other masked functional groups.

Evidence DimensionDeprotection chemoselectivity under fluoride treatment
Target Compound DataQuantitative cleavage of TMSE esters
Comparator Or Baseline0% cleavage for tert-butyl, methyl, and benzyl esters
Quantified Difference100% selective cleavage of the target over comparators
Conditions0.75 eq TBAF in THF at 50 °C

This absolute orthogonality allows buyers to procure TMSE for multi-step syntheses where sequential deprotection is mandatory, avoiding the yield losses associated with non-selective cleavage.

Superior Yields in Prodrug Phosphorylation and Scale-Up

In the synthesis of phosphate prodrugs (e.g., combretastatin A-4 derivatives), the choice of protecting group significantly impacts the final isolation yield. Using 2-(trimethylsilyl)ethanol to form bis(2-trimethylsilyl)ethyl phosphate esters allows for mild deprotection using TBAF. This route routinely supports the isolation of >10 g batches of the target sodium phosphate prodrug in >90% yield without any decrease in purity, avoiding the cis-trans isomerization side reactions observed when using benzyl-protected comparators that require harsh Lewis acid (e.g., SnCl4) or trimethylsilyl iodide cleavage [1].

Evidence DimensionBatch scale-up yield and purity retention
Target Compound Data>90% yield of pure prodrug using TMSE protection/TBAF cleavage
Comparator Or BaselineBenzyl protection methods causing varying levels of cis-trans isomerization and yield loss
Quantified DifferenceComplete elimination of isomerization side-reactions with >90% retained yield
ConditionsPhosphorylation followed by TBAF cleavage vs. Lewis acid/TMSI cleavage

For process chemists and procurement teams, TMSE offers a higher-yielding, scalable route for synthesizing sensitive phosphate prodrugs without chromatographic bottlenecks.

Teoc vs. Fmoc: Downstream Purification and Byproduct Management

When 2-(trimethylsilyl)ethanol is utilized to form the Teoc amine protecting group, the deprotection process offers a distinct processability advantage over standard Fmoc protection. Fmoc cleavage generates dibenzofulvene, a bulky, reactive byproduct that requires chemical scavenging and complex chromatographic separation. In contrast, the fluoride-induced β-elimination of the Teoc group generates only highly volatile byproducts—ethylene, carbon dioxide, and trimethylsilyl fluoride (TMS-F) . This allows the deprotected amine to be isolated in high purity simply through solvent evaporation and basic aqueous workup, without the need for column chromatography.

Evidence DimensionPost-deprotection byproduct clearance
Target Compound Data100% volatile byproducts (ethylene, CO2, TMS-F) requiring no chromatography
Comparator Or BaselineFmoc deprotection generates dibenzofulvene, requiring chemical scavengers and chromatography
Quantified DifferenceElimination of chromatographic purification steps for the deprotected intermediate
ConditionsStandard solution-phase amine deprotection workflows

Procuring TMSE to utilize Teoc protection drastically reduces downstream solvent consumption and processing time by eliminating the need to separate bulky protecting group byproducts.

Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

Because TMSE-derived esters and Teoc groups are cleaved by fluoride ions rather than the acids or bases used in standard SPPS, TMSE is the ideal procurement choice for synthesizing complex, branched, or cyclic peptides. It allows for the selective unmasking of specific side chains without disturbing Boc, Fmoc, or standard benzyl protecting groups [1].

Scale-Up Synthesis of Phosphate Prodrugs

TMSE is highly recommended for the protection of phosphoric acids during the synthesis of sensitive prodrugs (e.g., vascular disrupting agents). Its mild TBAF-mediated deprotection prevents the cis-trans isomerization and degradation often caused by the harsh cleavage conditions required for benzyl or tert-butyl phosphate esters, directly improving isolated yields at the multi-gram scale [2].

Synthesis of Sensitive Macrolides and Natural Products

In the total synthesis of complex macrocycles and natural products containing delicate functional groups (like sensitive alkenes or epoxides), TMSE provides a reliable carboxyl or amine masking strategy. The neutral, room-temperature fluoride deprotection prevents the unwanted alkene isomerization or ester hydrolysis that typically occurs when removing standard protecting groups with saponification or strong acids .

UNII

GF24TDM0VO

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2916-68-9

Wikipedia

2-(Trimethylsilyl)ethanol

Dates

Last modified: 08-15-2023
Zhu et al. Enantioselective iron-catalysed O-H bond insertions. Nature Chemistry, doi: 10.1038/nchem.651, published online 9 May 2010 http://www.nature.com/nchem

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